molecular formula C21H29N3O4 B6054504 N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide

N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide

Cat. No. B6054504
M. Wt: 387.5 g/mol
InChI Key: IHPRUMHMKAIXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide, also known as DDAVP, is a synthetic analog of vasopressin. It is a peptide hormone that is used to treat various medical conditions such as diabetes insipidus, nocturnal enuresis, and hemophilia A.

Mechanism of Action

N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide works by binding to vasopressin receptors in the kidneys and blood vessels. This binding activates a signaling pathway that results in the reabsorption of water in the kidneys and the release of von Willebrand factor in the blood vessels.
Biochemical and Physiological Effects:
N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has several biochemical and physiological effects. It increases the reabsorption of water in the kidneys, which results in the concentration of urine and the reduction of urine volume. It also increases the release of von Willebrand factor, which is essential for the formation of blood clots.

Advantages and Limitations for Lab Experiments

N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has several advantages and limitations for lab experiments. It is a synthetic analog of vasopressin, which makes it more stable and biologically active. It is also easy to synthesize and has a long shelf life. However, N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide is expensive and requires specialized equipment for its synthesis and purification.

Future Directions

There are several future directions for the research on N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide. One area of research is the development of new analogs of N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide with enhanced biological activity and reduced side effects. Another area of research is the investigation of the role of N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide in the regulation of blood pressure and cardiovascular function. Finally, the use of N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide in the treatment of other medical conditions such as hypotension and shock is an area of ongoing research.

Synthesis Methods

N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide is synthesized by modifying the structure of vasopressin. The synthesis involves the addition of a dipeptide to the N-terminal of vasopressin. This modification results in the increased stability of the peptide and enhances its biological activity.

Scientific Research Applications

N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been extensively studied for its therapeutic potential in various medical conditions. It has been found to be effective in the treatment of diabetes insipidus, a condition characterized by excessive thirst and urination. N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide works by increasing the reabsorption of water in the kidneys, thereby reducing the volume of urine produced.
N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has also been used in the treatment of nocturnal enuresis, a condition characterized by bedwetting in children. It works by reducing the production of urine during the night, thereby reducing the incidence of bedwetting.
Furthermore, N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been found to be effective in the treatment of hemophilia A, a bleeding disorder caused by the deficiency of clotting factor VIII. N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide works by increasing the release of von Willebrand factor, which is essential for the formation of blood clots.

properties

IUPAC Name

2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N,N-bis(prop-2-enyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-5-10-23(11-6-2)20(25)14-17-21(26)22-9-12-24(17)15-16-7-8-18(27-3)19(13-16)28-4/h5-8,13,17H,1-2,9-12,14-15H2,3-4H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPRUMHMKAIXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCNC(=O)C2CC(=O)N(CC=C)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.